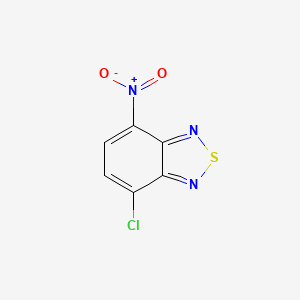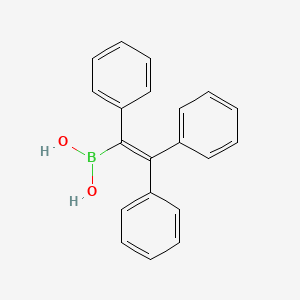
1,2,2-Triphenylvinylboronic acid
Overview
Description
1,2,2-Triphenylvinylboronic acid, also known as B-[4-(1,2,2-Triphenylethenyl)phenyl]boronic acid, is a chemical compound with the empirical formula C26H21BO2 . It has a molecular weight of 376.25 . This compound is typically available in powder form .
Synthesis Analysis
The synthesis of boronic acids and their derivatives, including 1,2,2-Triphenylvinylboronic acid, often involves borylation approaches . Protodeboronation of alkyl boronic esters, a radical approach, has been reported . The Suzuki–Miyaura coupling, a transition metal-catalyzed carbon–carbon bond-forming reaction, is another common method used in the synthesis of boronic acids .Chemical Reactions Analysis
Boronic acids, including 1,2,2-Triphenylvinylboronic acid, are known for their ability to undergo a variety of chemical transformations. These include oxidations, aminations, halogenations, and carbon-carbon bond formations . They are also used in Suzuki–Miyaura coupling reactions .Physical And Chemical Properties Analysis
1,2,2-Triphenylvinylboronic acid is a powder with a melting point between 126-131 °C . It’s hygroscopic, meaning it absorbs moisture from the air . The compound is also combustible .Future Directions
Boronic acids are increasingly being used in diverse areas of research, including medicinal chemistry, polymer materials, and optoelectronics . The interest in these compounds, particularly boronic acids, has been growing, suggesting a promising future for 1,2,2-Triphenylvinylboronic acid in various applications .
properties
IUPAC Name |
1,2,2-triphenylethenylboronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BO2/c22-21(23)20(18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,22-23H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUYJIIIZQRQEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(=C(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,2-Triphenylvinylboronic acid | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2905377.png)
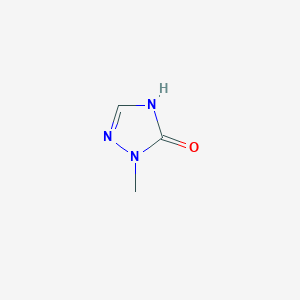
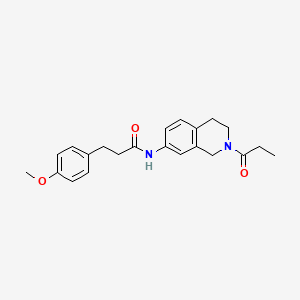
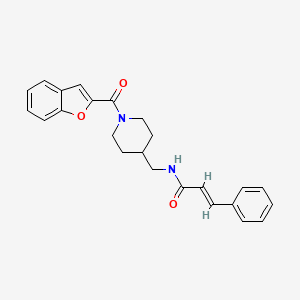
![5,7,7-Trimethyl-3,6-dioxabicyclo[3.2.2]nonane-2,4-dione](/img/structure/B2905382.png)
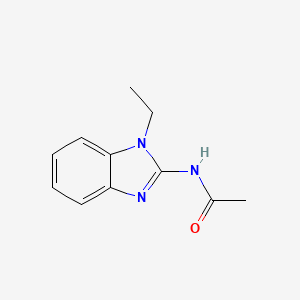

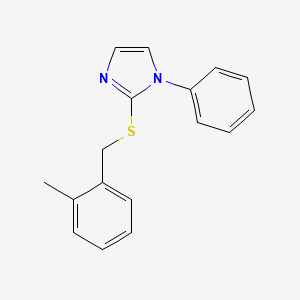
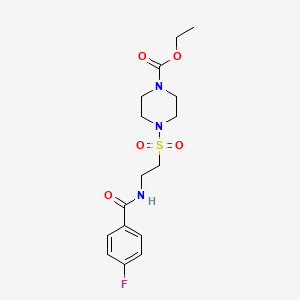
![2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B2905394.png)
![2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2905395.png)
